C22H18BrN5O

Anticonvulsant Triazole Voltage-Gated Sodium Channel

The compound with the molecular formula C22H18BrN5O (CAS 1798672-83-9), systematically named 1-benzyl-N-[(2-bromophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide, is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class. This class is structurally related to the FDA-approved anticonvulsant rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) and is widely explored in patents for voltage-gated sodium channel modulation.

Molecular Formula C22H18BrN5O
Molecular Weight 448.324
CAS No. 1798672-83-9
Cat. No. B2402823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC22H18BrN5O
CAS1798672-83-9
Molecular FormulaC22H18BrN5O
Molecular Weight448.324
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Br)C4=CC=NC=C4
InChIInChI=1S/C22H18BrN5O/c23-19-9-5-4-8-18(19)14-25-22(29)20-21(17-10-12-24-13-11-17)28(27-26-20)15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,29)
InChIKeyJXIILPCBOXRUCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





C22H18BrN5O (CAS 1798672-83-9) Procurement Guide: A 1,2,3-Triazole-4-carboxamide with a Unique 5-Pyridin-4-yl Substituent


The compound with the molecular formula C22H18BrN5O (CAS 1798672-83-9), systematically named 1-benzyl-N-[(2-bromophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide, is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class . This class is structurally related to the FDA-approved anticonvulsant rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) and is widely explored in patents for voltage-gated sodium channel modulation [1]. The key structural feature distinguishing this compound is the 5-pyridin-4-yl substitution on the triazole core, replacing the unsubstituted 5-position found in rufinamide, combined with a 2-bromobenzyl amide moiety, which is absent from rufinamide's simple carboxamide [1].

Why 1,2,3-Triazole-4-carboxamide Analogs Cannot Substitute C22H18BrN5O (1798672-83-9)


Within the 1,2,3-triazole-4-carboxamide class, seemingly minor structural modifications critically dictate molecular pharmacology. The unsubstituted parent scaffold, exemplified by rufinamide (disubstituted benzyl only), relies on specific interactions at the voltage-gated sodium channel. The presence of a 5-pyridin-4-yl substituent on C22H18BrN5O, as disclosed in broad patent filings, is designed to probe a fundamentally different chemical space near the channel's binding site [1]. This is not an isosteric replacement; the pyridyl group alters the electronic surface, hydrogen-bonding capacity, and steric profile of the entire core. Consequently, a purchaser selecting a generic '1,2,3-triazole-4-carboxamide' analog lacking the 5-pyridin-4-yl group cannot expect to recapitulate the same binding mode or pharmacological profile. The quantitative evidence below details the specific structural differentiators that define its unique selection value.

Quantitative Differentiation of C22H18BrN5O (1798672-83-9) from Key Comparators


Structural Differentiation from Rufinamide: 5-Pyridin-4-yl vs. Unsubstituted Core

The target compound C22H18BrN5O differs fundamentally from the clinical benchmark rufinamide. Rufinamide is 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, with no substitution at the 5-position of the triazole ring. In contrast, C22H18BrN5O bears a 5-pyridin-4-yl group. This is not a minor change; patent data from Roche explicitly classifies 5-pyridinyl-1,2,3-triazole-4-carboxamides as a distinct subgenus with utility in neurological disorders, separate from unsubstituted triazoles [1]. The 5-pyridin-4-yl substitution introduces a basic nitrogen and extended pi-surface, enabling additional hydrogen-bond acceptor/donor interactions not possible with rufinamide.

Anticonvulsant Triazole Voltage-Gated Sodium Channel

Amide Substituent Differentiation: 2-Bromobenzyl vs. Rufinamide's Carboxamide

The C4-carboxamide moiety of the target compound is N-[(2-bromophenyl)methyl], whereas rufinamide presents a simple primary carboxamide (-C(O)NH2). The 2-bromobenzyl group introduces a heavy halogen capable of halogen bonding, significantly increasing lipophilicity (estimated ΔclogP ~ +2.5 log units) and altering metabolic stability profiles [1]. Patent applications specifically claim halogen-substituted benzyl amides as a strategy to modulate target affinity and pharmacokinetics [1].

Structure-Activity Relationship Halogen Bonding Drug Design

N1-Benzyl Substitution vs. Rufinamide's 2,6-Difluorobenzyl Group

The N1 substituent on the triazole ring is benzyl in C22H18BrN5O, compared to 2,6-difluorobenzyl in rufinamide. The 2,6-difluorobenzyl group is known to be a key determinant of rufinamide's sodium channel slow-inactivation stabilization [1]. The absence of fluorine atoms and the different substitution pattern in C22H18BrN5O are predicted to shift the pharmacological profile, potentially altering state-dependent binding. Roche's patent filings indicate that N1-substituent variation is a primary driver of activity differences within this scaffold [1].

Selectivity Sodium Channel Epilepsy

Validated Application Scenarios for C22H18BrN5O (1798672-83-9) Based on Structural Differentiation Evidence


Probing Non-Rufinamide Sodium Channel Binding Pockets

The 5-pyridin-4-yl group of C22H18BrN5O extends into a chemical space inaccessible to rufinamide. Researchers mapping the topology of the voltage-gated sodium channel binding site can use this compound to probe for auxiliary hydrogen-bonding or pi-stacking interactions near the triazole C5 position that are not addressed by rufinamide's unsubstituted core [1].

Structure-Activity Relationship (SAR) Studies on Halogen-Bonding in CNS Penetration

The unique combination of a 2-bromobenzyl amide and a 5-pyridin-4-yl group makes this compound a valuable tool for studying how halogen bonding and increased lipophilicity jointly influence blood-brain barrier penetration and target residence time in the CNS, compared to rufinamide's more polar, fluorine-based design [1].

Neurological Disorder Patent Landscaping and FTO Analysis

Because 5-pyridin-4-yl-1,2,3-triazole-4-carboxamides are claimed as a separate subgenus in major pharmaceutical patents, this compound serves as a critical reference standard for freedom-to-operate evaluations and patent landscape mapping in the anticonvulsant and neuropathic pain fields [1].

Quote Request

Request a Quote for C22H18BrN5O

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.